molecular formula C21H20FN3OS B2445009 2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide CAS No. 1189910-41-5

2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B2445009
CAS No.: 1189910-41-5
M. Wt: 381.47
InChI Key: IZJYLXXJSTWEQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide is a synthetic organic compound characterized by its unique chemical structure. This compound features a pyrimidine ring substituted with a fluorophenyl group and a methyl group, linked via a sulfanyl bridge to an acetamide moiety. The presence of these functional groups imparts specific chemical and physical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable diketone and an amidine derivative under acidic or basic conditions.

    Introduction of the Fluorophenyl and Methyl Groups: The fluorophenyl and methyl groups are introduced via electrophilic aromatic substitution reactions.

    Formation of the Sulfanyl Bridge: The sulfanyl bridge is formed by reacting the pyrimidine derivative with a thiol compound.

    Acetamide Formation: The final step involves the reaction of the sulfanyl-pyrimidine derivative with 4-methylbenzylamine and acetic anhydride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the pyrimidine ring or the acetamide moiety using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrimidine derivatives, amines.

    Substitution: Halogenated derivatives, substituted aromatic compounds.

Scientific Research Applications

2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-N-(4-methylbenzyl)acetamide
  • 2-{[2-(4-bromophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-N-(4-methylbenzyl)acetamide
  • 2-{[2-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]sulfanyl}-N-(4-methylbenzyl)acetamide

Uniqueness

The uniqueness of 2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3OS/c1-14-3-5-16(6-4-14)12-23-19(26)13-27-20-11-15(2)24-21(25-20)17-7-9-18(22)10-8-17/h3-11H,12-13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJYLXXJSTWEQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC(=NC(=C2)C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.